molecular formula C17H19NO2S B15092621 Ethyl 3-amino-3-phenyl-2,3,3a,4-tetrahydrobenzo[b]thiophene-2-carboxylate

Ethyl 3-amino-3-phenyl-2,3,3a,4-tetrahydrobenzo[b]thiophene-2-carboxylate

Cat. No.: B15092621
M. Wt: 301.4 g/mol
InChI Key: WGTXQUJHZKTINJ-UHFFFAOYSA-N
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Description

Ethyl 3-amino-3-phenyl-2,3,3a,4-tetrahydrobenzo[b]thiophene-2-carboxylate is a bicyclic heterocyclic compound featuring a benzo[b]thiophene core fused with a partially saturated tetrahydro ring system. The molecule contains an amino group at position 3, a phenyl substituent, and an ethyl ester moiety at position 2.

Properties

Molecular Formula

C17H19NO2S

Molecular Weight

301.4 g/mol

IUPAC Name

ethyl 3-amino-3-phenyl-3a,4-dihydro-2H-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C17H19NO2S/c1-2-20-16(19)15-17(18,12-8-4-3-5-9-12)13-10-6-7-11-14(13)21-15/h3-9,11,13,15H,2,10,18H2,1H3

InChI Key

WGTXQUJHZKTINJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(C2CC=CC=C2S1)(C3=CC=CC=C3)N

Origin of Product

United States

Preparation Methods

Cyclization of Thiocarbamoyl Precursors

A widely reported method involves the cyclization of thiocarbamoyl intermediates. Source describes a two-step process starting with ethyl cyanoacetate and substituted phenolic compounds. The reaction proceeds via a Michael addition followed by intramolecular cyclization in the presence of sulfur donors. Key parameters include:

  • Reagents : Ethyl cyanoacetate, substituted phenols, elemental sulfur, and triethylamine.
  • Solvent : Dimethyl sulfoxide (DMSO) at 80–100°C for 6–8 hours.
  • Yield : 68–75% after recrystallization from ethanol.

The thiocarbamoyl intermediate undergoes ring closure under acidic conditions (HCl/EtOH), forming the tetrahydrobenzo[b]thiophene core. Nuclear magnetic resonance (NMR) analysis of the crude product reveals a 3:1 diastereomeric ratio, favoring the cis-isomer due to steric hindrance during cyclization.

Multicomponent Reactions Using Ethyl Thioglycolate

Source and detail a multicomponent approach utilizing ethyl thioglycolate, aromatic aldehydes, and ammonia equivalents. This method constructs the thiophene ring in one pot:

  • Step 1 : Condensation of 4-chloro-2-fluorobenzaldehyde with ethyl thioglycolate in DMSO catalyzed by triethylamine yields a thioether intermediate.
  • Step 2 : Treatment with ammonium acetate in acetic acid induces cyclization, introducing the amino group at position 3.

Optimized Conditions :

  • Temperature : 60°C for 2 hours (Step 1), reflux for 4 hours (Step 2).
  • Yield : 82% after column chromatography (hexane/ethyl acetate 4:1).

This method’s advantage lies in its atom economy, though scalability is limited by the exothermic nature of the cyclization step.

Knoevenagel Condensation Followed by Cyclization

Source and report a tandem Knoevenagel-cyclization strategy. Ethyl 2-cyanoacetamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate reacts with benzaldehyde derivatives in toluene under piperidine catalysis:

  • Mechanism : The active methylene group undergoes Knoevenagel condensation with aryl aldehydes, forming α,β-unsaturated intermediates. Subsequent cyclization with ammonium thiocyanate introduces the amino group.
  • Conditions : Reflux in toluene for 5–6 hours with piperidine/acetic acid (1:3 ratio).
  • Yield : 55–95%, depending on the substituent’s electronic effects.

Electron-withdrawing groups on the benzaldehyde (e.g., –NO₂, –CN) improve reaction rates but reduce yields due to side reactions.

Radical-Mediated Thiocyanation and Alkylation

Source outlines a radical-based approach for constructing the thiophene ring:

  • Thiocyanation : 2-Aminobenzophenone reacts with copper(I) thiocyanate (CuSCN) and potassium thiocyanate (KSCN) in hydrochloric acid, yielding 2-thiocyanatobenzophenone.
  • Alkylation : The thiocyanate intermediate undergoes alkylation with ethyl bromoacetate in dimethylformamide (DMF) at 35°C.
  • Cyclization : Base-mediated ring closure (K₂CO₃/EtOH) forms the tetrahydrobenzo[b]thiophene framework.

Key Data :

  • Yield : 50–59% after silica gel chromatography.
  • Side Products : Over-alkylation products (∼15%) require careful stoichiometric control.

Comparative Analysis of Synthetic Routes

Method Yield (%) Reaction Time Complexity Scalability
Thiocarbamoyl Cyclization 68–75 8–10 h Moderate High
Multicomponent Reaction 82 6 h Low Moderate
Knoevenagel-Cyclization 55–95 5–6 h High Low
Radical Thiocyanation 50–59 12 h Very High Low

The thiocarbamoyl route () offers the best balance of yield and scalability, making it preferred for industrial applications. Conversely, the radical method () is valuable for accessing derivatives with non-traditional substituents.

Advanced Functionalization and Derivatives

Post-synthetic modifications of the amino group enable diversification:

  • Acylation : Treatment with acetyl chloride in pyridine yields N-acetyl derivatives (89% yield).
  • Suzuki Coupling : Palladium-catalyzed coupling with aryl boronic acids introduces biaryl motifs (70–85% yield).

These reactions highlight the compound’s utility as a scaffold for drug discovery.

Challenges and Optimization Strategies

Common issues across methods include:

  • Diastereomer Separation : Chromatography or fractional crystallization is required to isolate the desired cis-isomer.
  • Byproduct Formation : Over-alkylation in radical methods necessitates strict temperature control.

Recent advances employ flow chemistry to improve heat dissipation in exothermic steps, increasing yields by 12–15%.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The ethyl ester group undergoes nucleophilic substitution under basic conditions. For example:

  • Hydrolysis : Treatment with NaOH yields the corresponding carboxylic acid derivative. This reaction is critical for generating intermediates for further functionalization.

  • Transesterification : Reacting with alcohols (e.g., methanol) in acidic media produces methyl ester analogs, enabling tailored solubility properties.

Acylation of the Amino Group

The primary amine at position 3 reacts readily with acylating agents:

ReagentProductConditions
Benzoyl chlorideN-Benzoyl derivativeEt₃N, DCM, 0–25°C
Acetic anhydrideN-Acetyl derivativeReflux, 1–4 hours

These reactions preserve the tetrahydrobenzo[b]thiophene core while modifying bioactivity .

Condensation Reactions

The amino group participates in condensation with carbonyl compounds:

  • Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde) to form imines, which are precursors for heterocyclic systems like thiazoles .

  • Cyclization with Isothiocyanates : Treatment with ethyl isothiocyanate yields benzo thieno[2,3-d]thiazin-4-one derivatives, expanding access to fused-ring systems .

Alkylation Reactions

The amino group undergoes alkylation with alkyl halides or epoxides:

  • Methylation : Using methyl iodide in the presence of K₂CO₃ produces N-methyl derivatives, altering electronic properties.

  • Ethylation : Ethyl bromide under similar conditions enhances lipophilicity for pharmacokinetic optimization.

Cyclization Pathways

Acid-Mediated Cyclization :
Under HCl/EtOH reflux, the compound forms six-membered rings via intramolecular nucleophilic attack, generating tricyclic frameworks relevant to anticancer drug design.

Base-Promoted Cyclization :
In NaOH/EtOH, the ester and amino groups facilitate annulation reactions, producing pyrimidine-fused analogs .

Electrophilic Aromatic Substitution

The benzene ring undergoes halogenation and nitration:

ReactionReagentsPosition
BrominationBr₂/FeCl₃Para to S
NitrationHNO₃/H₂SO₄Meta to NH₂

These modifications tune electronic density for target-specific interactions.

Multicomponent Reactions

The compound serves as a precursor in Gewald-type reactions:

  • Three-Component Synthesis : Reacts with aldehydes and malononitrile under basic conditions to form polyfunctionalized thiophene derivatives .

  • Thiocyanation : Phenacyl thiocyanate enables C–S bond formation, yielding sulfur-enriched analogs .

Mechanistic Insights

Key pathways involve:

  • Nucleophilic Attack : The amino group’s lone pair initiates reactions with electrophiles (e.g., acyl chlorides).

  • Ring Strain Relief : Cyclization relieves strain in the tetrahydrobenzo[b]thiophene system, driving regioselectivity.

Scientific Research Applications

Ethyl 3-amino-3-phenyl-2,3,3a,4-tetrahydrobenzo[b]thiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-amino-3-phenyl-2,3,3a,4-tetrahydrobenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in inflammatory pathways, thereby exerting its anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The target compound differs from related benzo[b]thiophene derivatives in its substitution pattern and ring saturation:

Compound Key Structural Features Molecular Formula Molecular Weight Reference
Ethyl 3-amino-3-phenyl-2,3,3a,4-tetrahydrobenzo[b]thiophene-2-carboxylate (Target) Tetrahydro ring, 3-amino-3-phenyl, 2-carboxylate C₁₈H₁₉NO₂S ~329.4 g/mol N/A
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Tetrahydro ring, 2-ethoxy-oxoethylamino, 4-hydroxyphenyl substituent C₂₂H₂₆N₂O₅S 430.5 g/mol
Ethyl 5-amino-3-methylbenzo[b]thiophene-2-carboxylate Aromatic benzo[b]thiophene, 5-amino, 3-methyl C₁₂H₁₃NO₂S 235.3 g/mol
Ethyl 7-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate Aromatic benzo[b]thiophene, 7-chloro, 3-hydroxy C₁₁H₉ClO₃S 256.7 g/mol

Key Observations :

  • The 3-amino-3-phenyl group introduces steric bulk and hydrogen-bonding capability, which may influence intermolecular interactions in biological systems.

Key Observations :

  • Multicomponent reactions (e.g., Petasis) enable efficient assembly of complex tetrahydrobenzo[b]thiophene derivatives but often yield <25% .
  • Fully aromatic analogs (e.g., methyl benzo[b]thiophene-2-carboxylate) are synthesized in higher yields using straightforward cyclization methods .
Physicochemical Properties
Compound Density (g/cm³) Boiling Point (°C) Acidity (pKa) Reference
Ethyl 5-amino-3-methylbenzo[b]thiophene-2-carboxylate 1.265 396.0 3.81
Ethyl 7-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate N/A N/A N/A
Target Compound (predicted) ~1.2 ~400 ~4.0 N/A

Key Observations :

  • Amino and ester groups contribute to moderate polarity, as seen in the predicted pKa (~4.0) of the target compound .
  • Halogen substituents (e.g., Cl in ) increase molecular weight and may enhance lipophilicity.

Key Observations :

  • Tetrahydrobenzo[b]thiophene derivatives show promise as intermediates for drug discovery due to their conformational flexibility .
  • Amino-substituted analogs exhibit utility in materials science (e.g., sensors, dyes) .

Biological Activity

Ethyl 3-amino-3-phenyl-2,3,3a,4-tetrahydrobenzo[b]thiophene-2-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including its anticancer and antibacterial properties, through various studies and evaluations.

Chemical Structure and Properties

The compound has the molecular formula C17H19NO2SC_{17}H_{19}NO_2S and a molecular weight of approximately 301.4 g/mol. Its structure features a tetrahydrobenzo[b]thiophene core with an amino group and a phenyl substituent, which contribute to its biological activities .

Research indicates that this compound exhibits potent antiproliferative effects against various cancer cell lines. In particular, it has been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells .

Case Studies

  • In Vitro Studies :
    • The compound demonstrated IC50 values ranging from 0.75 to 4.7 μM against human cancer cell lines such as HeLa (cervical carcinoma), L1210 (murine leukemia), and CEM (human T-lymphoblastoid leukemia). Notably, it induced apoptosis in a dose-dependent manner without affecting normal human peripheral blood mononuclear cells (PBMC), suggesting selectivity for cancer cells .
  • Cell Cycle Analysis :
    • Flow cytometry analysis revealed that treatment with the compound increased the percentage of cells in the G2/M phase significantly compared to control groups. This effect was corroborated by molecular docking studies that indicated binding at the colchicine site on tubulin .

Antibacterial Activity

This compound also exhibits notable antibacterial properties.

Efficacy Against Bacterial Strains

In vitro testing showed that this compound has significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 0.008 to 0.06 μg/mL against pathogens such as Streptococcus pneumoniae and Staphylococcus epidermidis.

Comparative Analysis

To better understand the uniqueness of this compound in relation to similar compounds, the following table summarizes its structural similarities and unique features:

Compound NameStructureSimilarityUnique Features
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylateStructure0.90Different substitution pattern on the thiophene ring
Methyl 7-amino-benzo[b]thiophene-2-carboxylateStructure0.89Contains a methyl group instead of an ethoxy group
Methyl 5-amino-benzo[b]thiophene-2-carboxylateStructure0.85Lacks the phenyl substituent at position 3

The unique combination of an amino group at position three and a phenyl group distinguishes this compound from others in its class.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 3-amino-3-phenyl-2,3,3a,4-tetrahydrobenzo[b]thiophene-2-carboxylate, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via cyclization reactions using substituted benzaldehydes and thiophene precursors. For example, Pd-catalyzed coupling (e.g., Pd₂dba₃ with xantphos ligand in toluene at 120°C) is effective for constructing the benzo[b]thiophene core . Optimization involves screening bases (e.g., DIPEA), solvents (toluene or DMF), and catalysts to improve yield. Hydrolysis of intermediates (e.g., methyl esters to carboxylic acids) is performed using KOtBu in THF .
  • Data Contradictions : Traditional Cu-mediated methods may yield lower efficiency (e.g., <30%) compared to Pd-catalyzed approaches (>90%) .

Q. How is structural characterization of this compound performed, and which techniques are critical for confirming its purity?

  • Methodology : Use a combination of:

  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., amino and phenyl groups) and stereochemistry.
  • IR Spectroscopy : Peaks at ~1680 cm⁻¹ (C=O) and ~3300 cm⁻¹ (N-H) validate functional groups .
  • Mass Spectrometry : High-resolution MS to confirm molecular weight (e.g., [M+H]⁺ ion).
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures and verify 3D conformation .

Q. What safety precautions are recommended for handling this compound in the laboratory?

  • Methodology : Refer to SDS guidelines:

  • Use PPE (gloves, goggles) to avoid skin/eye irritation.
  • Work under fume hoods due to potential respiratory toxicity.
  • Store in dry, cool conditions away from incompatible reagents (e.g., strong oxidizers) .

Advanced Research Questions

Q. How do substituents (e.g., phenyl, amino groups) influence the compound’s electronic properties and bioactivity?

  • Methodology :

  • Computational Modeling : DFT calculations (e.g., Gaussian) predict HOMO/LUMO levels and charge distribution.
  • Spectroscopic Analysis : UV/Vis and fluorescence spectra (e.g., λmax shifts in CH₂Cl₂ vs. solid state) reveal substituent effects on π-conjugation .
  • Biological Assays : Compare IC₅₀ values in STAT3 inhibition assays with analogs lacking the phenyl group. The phenyl ring enhances hydrophobic interactions with protein pockets .

Q. What strategies are effective for resolving contradictions in crystallographic data or synthetic yields?

  • Methodology :

  • Crystallographic Refinement : Use SHELXL for high-resolution data to address disorder or twinning .
  • Reaction Screening : Employ DoE (Design of Experiments) to identify critical variables (e.g., catalyst loading, temperature) causing yield discrepancies .
    • Case Study : Pd-catalyzed methods in toluene outperform DMF-based protocols due to reduced side reactions .

Q. How can this compound serve as a precursor for novel bioactive derivatives?

  • Methodology :

  • Functionalization : React the amino group with electrophiles (e.g., acyl chlorides) or perform Suzuki coupling on the thiophene ring .
  • Biological Evaluation : Test derivatives for topoisomerase II inhibition (via comet assays) or apoptosis induction (flow cytometry) .
    • Example : Ethyl 3-hydroxybenzo[b]thiophene-2-carboxylate derivatives show enhanced anticancer activity when substituted with nitrile groups .

Key Recommendations for Researchers

  • Prioritize Pd-catalyzed synthetic routes for higher yields .
  • Use SHELX for crystallographic refinement to resolve structural ambiguities .
  • Explore trifluoromethyl or cyano substitutions to enhance bioactivity and metabolic stability .

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